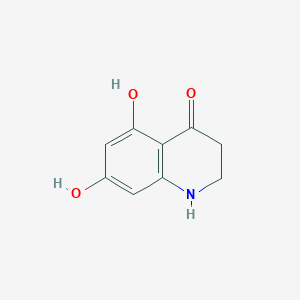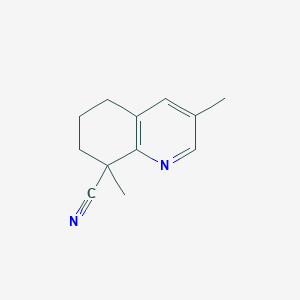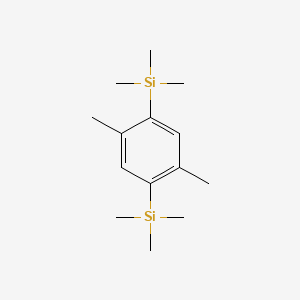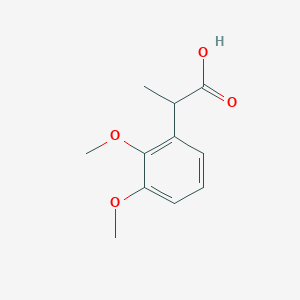![molecular formula C20H40BrNO2 B8482349 dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B8482349.png)
dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is a cationic surfactant monomer known for its unique properties, including its ability to form lyotropic liquid crystalline phases. This compound is widely used in the field of polymer science and materials chemistry due to its amphiphilic nature, which allows it to self-assemble into various nanostructures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide typically involves the quaternization of (2-Methacryloyloxyethyl)dimethylamine with 1-bromododecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide primarily undergoes polymerization reactions. It can participate in both homopolymerization and copolymerization with other monomers such as acrylamide .
Common Reagents and Conditions:
Polymerization: Initiated by γ-ray irradiation or chemical initiators like azobisisobutyronitrile (AIBN).
Reaction Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.
Major Products:
Homopolymers: Formed by the polymerization of this compound alone.
Copolymers: Formed by copolymerization with other monomers, resulting in materials with tailored properties.
Applications De Recherche Scientifique
dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanomaterials and as a monomer in the preparation of functional polymers.
Biology: Employed in the formulation of drug delivery systems and as a component in gene delivery vectors.
Medicine: Investigated for its potential in antimicrobial coatings and as a part of wound healing formulations.
Industry: Utilized in the production of coatings, adhesives, and personal care products.
Mécanisme D'action
The mechanism of action of dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is primarily based on its ability to self-assemble into micelles and other nanostructures. This self-assembly is driven by the amphiphilic nature of the molecule, where the hydrophobic dodecyl chain interacts with other hydrophobic entities, and the hydrophilic quaternary ammonium group interacts with water or other polar solvents. This property is exploited in various applications, such as drug delivery, where the compound can encapsulate hydrophobic drugs and enhance their solubility and bioavailability .
Comparaison Avec Des Composés Similaires
- (2-Methacryloyloxyethyl)trimethylammonium chloride
- (2-Methacryloyloxyethyl)dimethylammonium chloride
- (2-Methacryloyloxyethyl)dimethylammonium methosulfate
Comparison: dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is unique due to its long hydrophobic dodecyl chain, which imparts distinct self-assembly properties compared to its shorter-chain analogs. This results in different phase behaviors and applications, particularly in the formation of lyotropic liquid crystalline phases and the development of advanced materials .
Propriétés
Formule moléculaire |
C20H40BrNO2 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C20H40NO2.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-21(4,5)17-18-23-20(22)19(2)3;/h2,6-18H2,1,3-5H3;1H/q+1;/p-1 |
Clé InChI |
ARZADRIAOMWMOJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[Br-] |
Numéros CAS associés |
96526-36-2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2H-1,3-Benzodioxol-5-yl)methoxy]-3-nitropyridine](/img/structure/B8482311.png)





![[5-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopropyl]pyridin-3-yl]boronic acid](/img/structure/B8482358.png)


